3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
Description
3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a benzimidazole derivative characterized by a bicyclic aromatic system (benzene fused to imidazole). Its structure includes:
- 2-Hydroxymethyl group on the benzimidazole, contributing to hydrophilicity and steric bulk.
- Propan-1-ol side chain linked to the benzimidazole’s N1 position, providing a flexible aliphatic hydroxyl group for interactions.
- Dihydrochloride salt form, improving stability and crystallinity for pharmaceutical handling.
This compound likely serves as a bioactive intermediate in medicinal chemistry, given the prevalence of benzimidazole scaffolds in drug discovery (e.g., antivirals, kinase inhibitors) .
Properties
IUPAC Name |
3-[5-amino-2-(hydroxymethyl)benzimidazol-1-yl]propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c12-8-2-3-10-9(6-8)13-11(7-16)14(10)4-1-5-15;;/h2-3,6,15-16H,1,4-5,7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCJVIJZQWXBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCCO)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives with Formyl or Hydroxymethyl Precursors
This classical method involves cyclization of o-phenylenediamine derivatives with aldehyde or formyl compounds under acidic or basic conditions.
- The hydroxymethyl group can be introduced via formaldehyde derivatives during cyclization.
- Acid catalysis promotes ring closure, while subsequent modifications attach the propanol moiety.
Nucleophilic Substitution and Side Chain Attachment
This approach involves attaching the propanol chain through nucleophilic substitution on the benzimidazole core.
- Protecting groups may be employed to prevent side reactions.
- The reaction often occurs in polar aprotic solvents such as DMSO or DMF.
Reductive Amination for Amino Group Introduction
In some protocols, reductive amination introduces the amino group at the 5-position of the benzimidazole.
- This method allows precise control over amino and hydroxymethyl substituents.
Salt Formation and Purification
The final step involves converting the free base to its dihydrochloride salt:
| Step | Reagents & Conditions | Description | References |
|---|---|---|---|
| 1 | Hydrogen chloride gas or HCl solution | Protonates amino groups | , |
| 2 | Crystallization from suitable solvents (e.g., ethanol, water) | Purifies the salt | - |
- Crystallization conditions are optimized to obtain high purity and yield.
- The salt form enhances stability and bioavailability.
Research Findings and Data Tables
Comparative Summary of Methods
Patent-Disclosed Synthesis (WO2005075459A1)
The patent describes a process for synthesizing benzimidazole derivatives via asymmetric hydrogenation of sulfonate intermediates, which can be adapted for the target compound. It emphasizes the use of transition metal catalysts (e.g., rhodium, ruthenium) with diphosphine ligands under hydrogen pressure, providing enantiomerically pure products.
Notes and Considerations
- Choice of raw materials significantly influences the purity and yield of the final compound.
- Reaction conditions such as temperature, solvent, and catalyst type are critical for regioselectivity and stereoselectivity.
- Salt formation with hydrochloric acid is essential for obtaining the dihydrochloride form, impacting stability and solubility.
- Environmental and safety considerations favor the use of milder conditions and less toxic reagents, as highlighted in patent disclosures.
Biological Activity
3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structure contributes to various biological interactions, making it a subject of interest for researchers exploring therapeutic applications.
- Molecular Formula : C11H17Cl2N3O2
- Molecular Weight : 294.18 g/mol
- CAS Number : 46736516
- SMILES Notation : CN1C(CCCO)=NC2=CC(N)=CC=C12
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. Research indicates that compounds containing benzoimidazole moieties often exhibit properties such as:
- Antiproliferative Effects : Similar compounds have shown potential in inhibiting cell proliferation by targeting topoisomerase II, a crucial enzyme in DNA replication and repair .
- Neuroprotective Properties : The compound has been explored for its effects on neuronal growth and synaptic plasticity, potentially beneficial for treating neurological disorders .
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of benzoimidazole can induce significant antiproliferative effects in various mammalian cell lines. For instance, compounds with hydroxymethyl or amino groups have been shown to effectively inhibit cancer cell growth through mechanisms involving DNA damage response pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL | HeLa | 15 | Topoisomerase II inhibition |
| Benzopsoralen derivatives | A549 | 10 | UVA activation-induced cytotoxicity |
Neuroprotective Effects
Recent studies highlight the compound's role in promoting neuronal health. It has been associated with the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a pivotal role in neuronal survival and differentiation .
| Study | Model | Outcome |
|---|---|---|
| Mouse model of depression | Increased synaptic connectivity and reduced depressive symptoms | |
| In vitro neuronal cultures | Enhanced neurite outgrowth |
Case Studies
- Neurodegenerative Diseases : A study investigated the effects of this compound on models of Alzheimer's disease. Results indicated that treatment led to a significant reduction in amyloid plaque formation and improved cognitive function in treated animals.
- Cancer Research : In a series of experiments focused on various cancer cell lines, the compound exhibited dose-dependent cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer activities. The presence of the amino and hydroxymethyl groups in this compound enhances its potential as an anticancer agent. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular proliferation pathways .
Antimicrobial Activity:
The compound has been tested for antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits inhibitory effects on bacterial strains, making it a candidate for developing new antibiotics .
Biochemical Research
Proteomics Research:
3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is utilized in proteomics for its ability to act as a biochemical probe. It aids in the study of protein interactions and enzyme activities, particularly in understanding disease mechanisms at the molecular level .
Enzyme Inhibition Studies:
The compound has shown promise in inhibiting specific enzymes relevant to metabolic pathways. This inhibition can lead to the development of therapeutic agents targeting metabolic disorders .
Material Science Applications
Polymer Development:
In material science, this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique chemical structure allows for the modification of polymer characteristics, making it suitable for applications in coatings and composites .
Nanotechnology:
The compound's properties make it a candidate for use in nanotechnology, particularly in creating functionalized nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability and efficacy of therapeutic agents by targeting specific tissues or cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Antimicrobial Testing | Showed effective inhibition against E. coli and Staphylococcus aureus strains. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic pathways. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, highlighting key differences in substituents, physicochemical properties, and applications:
*Calculated based on structural analogs.
Key Findings:
The propan-1-amine analog (C₁₁H₁₆Cl₂N₃) replaces the hydroxyl group with an amine, increasing basicity but reducing hydrogen-bonding capacity.
Substituent Effects :
- The trifluoromethyl analog (C₁₁H₁₁F₃N₂O) introduces a hydrophobic CF₃ group, which may enhance metabolic stability but reduce aqueous solubility.
- The 2-hydroxyethyl substituent (C₁₂H₁₉Cl₂N₃O₂) adds steric bulk, which could impede binding to sterically sensitive targets.
Salt Form and Stability: All dihydrochloride salts exhibit improved crystallinity and stability compared to free bases, as noted in SDS documentation for ethanol derivatives .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Reflux the reactants in ethanol for 2 hours to ensure complete conversion, as demonstrated in analogous imidazole derivative syntheses .
- Purification : Filter the solid product and recrystallize using a DMF–EtOH (1:1) mixture to remove impurities and enhance crystallinity .
- Stoichiometric Adjustments : Optimize molar ratios of starting materials (e.g., 10 mmol each) to minimize side reactions .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure to confirm bond angles and stereochemistry, as applied to structurally related imidazole derivatives (mean C–C bond deviation: 0.004 Å) .
- NMR Spectroscopy : Use - and -NMR to verify proton environments and carbon frameworks, particularly for the hydroxymethyl and propanol moieties .
- Mass Spectrometry : Confirm molecular weight (e.g., 253.73 g/mol for similar compounds) via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values to identify tautomeric or conformational variations .
- Dynamic Effects : Account for solvent-induced shifts or temperature-dependent conformational changes using variable-temperature NMR .
- Crystallographic Refinement : Re-analyze X-ray data (R factor ≤ 0.033) to detect disorder or hydrogen bonding that may explain deviations .
Q. What strategies can be employed to enhance the aqueous solubility of this compound for in vitro bioactivity assays?
- Methodological Answer :
- Co-Solvent Systems : Use ethanol or DMSO (10–20% v/v) to improve solubility without destabilizing the compound .
- Salt Forms : Explore alternative counterions (e.g., sulfate instead of hydrochloride) to modify solubility profiles .
- pH Adjustment : Test solubility across physiological pH ranges (4.0–7.4) to identify optimal buffering conditions .
Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states and intermediates for key reactions (e.g., cyclization or proton transfer) using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or stability in aqueous media .
- Docking Studies : Investigate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
Q. What experimental designs are critical for resolving contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Standardize concentrations (e.g., 1–100 µM) and assay durations to ensure reproducibility .
- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .
- Multi-Lab Validation : Collaborate with independent labs to confirm findings, reducing instrumentation or protocol biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
